molecular formula C20H18ClFN2OS2 B11037262 4-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-fluoroaniline

4-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-fluoroaniline

Cat. No.: B11037262
M. Wt: 421.0 g/mol
InChI Key: SSMMOAPURGPWAO-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2]dithiolo[3,4-c]quinolinylidene family, characterized by a fused dithioloquinoline core with a planar, conjugated π-system. Key structural features include:

  • Substituents: A 4-chloro-3-fluoroaniline group attached to the imine nitrogen and an 8-ethoxy-4,4-dimethyl substitution on the dihydroquinoline ring.
  • Stereochemistry: The (1Z) configuration stabilizes the imine moiety, influencing electronic delocalization and intermolecular interactions.
  • Synthesis: Prepared via reactions of iodinated dithioloquinoline precursors with substituted anilines under controlled conditions, as exemplified in related studies .

Properties

Molecular Formula

C20H18ClFN2OS2

Molecular Weight

421.0 g/mol

IUPAC Name

N-(4-chloro-3-fluorophenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H18ClFN2OS2/c1-4-25-12-6-8-16-13(10-12)17-18(20(2,3)24-16)26-27-19(17)23-11-5-7-14(21)15(22)9-11/h5-10,24H,4H2,1-3H3

InChI Key

SSMMOAPURGPWAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC(=C(C=C4)Cl)F)SS3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-3-FLUOROPHENYL)-N-(8-ETHOXY-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)AMINE typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-fluoroaniline and 8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-3-FLUOROPHENYL)-N-(8-ETHOXY-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that dithioloquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. The specific compound has not yet been extensively tested in clinical settings; however, its structural analogs have demonstrated promising results against multiple cancer cell lines.

Antimicrobial Properties

Compounds containing dithioloquinoline structures have also been investigated for their antimicrobial activities. The unique electronic properties imparted by the dithiolo group may enhance their interaction with microbial membranes or enzymes, leading to effective inhibition of growth.

Organic Electronics

The electronic properties of 4-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-fluoroaniline suggest potential applications in organic electronics. Its ability to form stable films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures could enhance charge transport properties.

Photocatalysis

The compound's ability to absorb light and facilitate electron transfer reactions positions it as a potential photocatalyst. Research into similar dithioloquinoline compounds has shown their effectiveness in promoting chemical reactions under light irradiation, which could be harnessed for environmental applications such as pollutant degradation.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer activity of related dithioloquinoline derivatives, compounds were tested against a panel of human tumor cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity against cancer cells. This lays the groundwork for further exploration of this compound's potential as an anticancer agent.

Case Study 2: Material Development

A recent investigation into the use of dithioloquinoline-based compounds in organic photovoltaic devices reported improved efficiency when these compounds were incorporated into the active layer. The study highlighted the role of molecular structure in enhancing charge mobility and stability within the device.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-3-FLUOROPHENYL)-N-(8-ETHOXY-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway.

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Properties : The 4-chloro-3-fluoroaniline group in the target compound likely enhances charge transfer compared to analogs with less electronegative substituents.
  • Stability : The Z-configuration and dimethyl groups may confer thermal stability, as seen in related compounds with similar substitution patterns.
  • Biological Potential: Fluorine’s presence suggests possible antimicrobial or kinase inhibitory activity, though direct evidence is absent in the provided data.

Biological Activity

The compound 4-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-fluoroaniline is a complex organic molecule with potential biological significance. Its unique structure combines elements of quinoline and dithiolo frameworks, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClFN2O2S4C_{17}H_{16}ClFN_2O_2S_4, with a molecular weight of 408.6 g/mol . The structure features a chloro group, a fluoroaniline moiety, and an ethoxy-substituted dithioloquinoline core.

PropertyValue
Molecular FormulaC17H16ClF2N2O2S4
Molecular Weight408.6 g/mol
IUPAC NameThis compound
InChI KeyMHNLBQJRFRWFAR-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds similar in structure have shown significant antimicrobial effects against various bacterial strains. The presence of the dithiolo group may enhance the interaction with microbial targets.
  • Anticancer Potential : Research has indicated that dithioloquinoline derivatives exhibit cytotoxic effects on cancer cell lines. The compound's ability to inhibit specific kinases involved in tumor growth is particularly noteworthy.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes linked to disease pathways. For example, it could potentially inhibit the Met kinase pathway, which is implicated in various cancers.

Case Studies and Research Findings

Several studies have investigated compounds related to this compound:

Study 1: Anticancer Activity

A study published in PubMed reported that similar quinoline derivatives demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration. This indicates a promising anticancer profile for compounds with structural similarities .

Study 2: Antimicrobial Efficacy

Research on dithioloquinoline derivatives revealed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds were tested using well diffusion methods and showed efficacy comparable to standard antibiotics .

Study 3: Enzyme Inhibition

In vitro studies have shown that compounds with similar frameworks inhibit key enzymes involved in cancer metabolism. This suggests that further exploration of this compound's inhibitory effects on specific enzymes could yield valuable therapeutic insights .

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